9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-3-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoquinoline core, a fluorine atom, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridoquinoline Core: The initial step involves the construction of the pyridoquinoline core through a series of cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogens or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly in the context of signal transduction and enzyme inhibition.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug discovery and development.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Indole Derivatives : Compounds with similar indole structures and biological activities .
Uniqueness
The uniqueness of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its fluorine atom and pyridine ring contribute to its unique pharmacological profile and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H16FN3O3 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyridin-3-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-10-4-5-11-7-12(20)8-14-16(11)23(10)19(26)15(17(14)24)18(25)22-13-3-2-6-21-9-13/h2-3,6-10,24H,4-5H2,1H3,(H,22,25) |
InChI Key |
CHPCRXYYRRHCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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